molecular formula C16H15F2N3O3 B2839428 (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034577-81-4

(2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2839428
CAS No.: 2034577-81-4
M. Wt: 335.311
InChI Key: RCQQKYQZDLZMQV-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a versatile chemical compound used in various scientific research fields. It features a complex structure with a difluorophenyl group, a methoxypyrazinyl group, and a pyrrolidinyl group, making it a valuable molecule for studying diverse chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyrrolidinyl Intermediate: The pyrrolidinyl group is often synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Methoxypyrazinyl Group: This step involves the nucleophilic substitution of a halogenated pyrazine with a methoxy group, usually facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Coupling with Difluorophenyl Group: The final step involves coupling the previously formed intermediates with a difluorophenyl group, often using a palladium-catalyzed cross-coupling reaction such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using a strong base like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also explored for its catalytic properties in various chemical processes.

Mechanism of Action

The mechanism by which (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can participate in π-π stacking interactions, while the methoxypyrazinyl group can form hydrogen bonds with amino acid residues in the active site of enzymes. The pyrrolidinyl group provides additional steric and electronic effects that enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.

    (2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)propanone: Similar structure but with a propanone group instead of a methanone group.

Uniqueness

(2,4-Difluorophenyl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and methoxypyrazinyl groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,4-difluorophenyl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3/c1-23-14-15(20-6-5-19-14)24-11-4-7-21(9-11)16(22)12-3-2-10(17)8-13(12)18/h2-3,5-6,8,11H,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQQKYQZDLZMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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